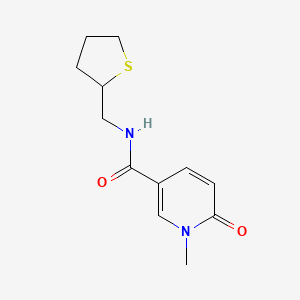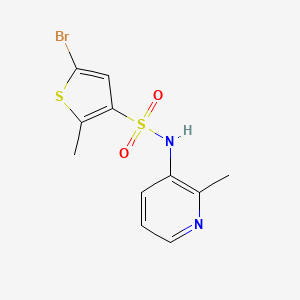![molecular formula C13H21NO2S B7583174 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of bicyclic ketone and thiazinan-4-ylmethanone, which have been previously studied for their biological activities.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone.
Mechanism of Action
The mechanism of action of 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone is not fully understood yet. However, it is believed that the compound acts by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone has low toxicity and minimal side effects on normal cells. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects on vital organs such as the liver and kidneys. However, further studies are required to determine its long-term safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for long periods without degradation. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for clinical use.
Future Directions
There are several future directions for the study of 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone. One of the directions is to conduct further studies on its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to determine the optimal dosage and administration route for clinical use. Finally, the long-term safety and efficacy of this compound in humans need to be further investigated.
In conclusion, 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone is a novel compound with potential therapeutic applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Further studies are needed to determine its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis method of 6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone involves the reaction of bicyclo[3.1.0]hexan-3-one with 2-amino-2-methylpropan-1-ol in the presence of a Lewis acid catalyst. This reaction yields a bicyclic ketone intermediate, which is further reacted with 2,2-dimethylthiazolidine-4-one in the presence of a base to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone has been studied for its potential therapeutic applications in various scientific research fields. In the field of medicinal chemistry, this compound has shown promising activity against cancer cells, specifically breast cancer cells. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has also shown activity against bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
6-bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2)8-14(6-7-17(13)16)12(15)11-9-4-3-5-10(9)11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZYYRNILKJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1=O)C(=O)C2C3C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583096.png)


![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)

![6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583189.png)
![6-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B7583195.png)
![5-[(2,5-Difluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583202.png)